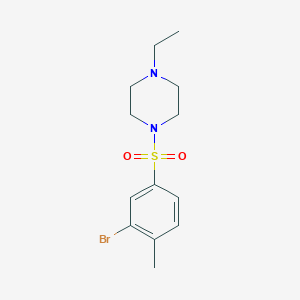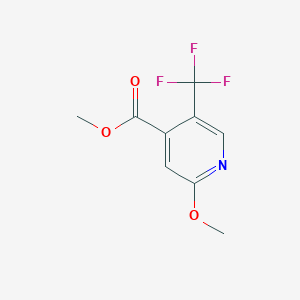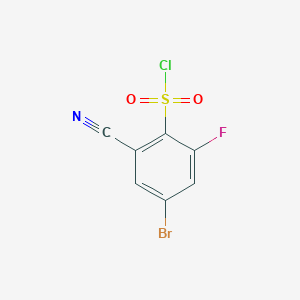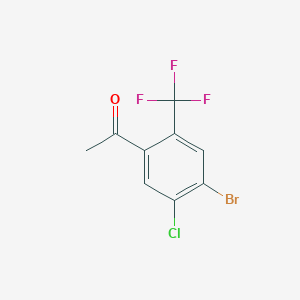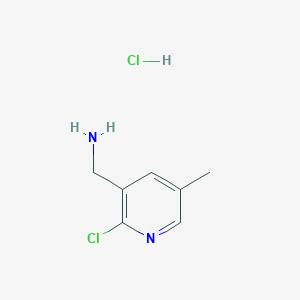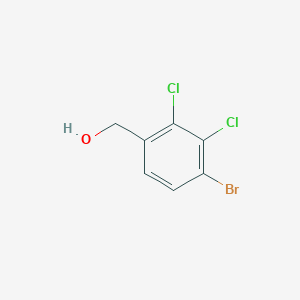
4-Bromo-2,3-dichlorobenzyl alcohol
Overview
Description
4-Bromo-2,3-dichlorobenzyl alcohol is an organic compound characterized by the presence of bromine, chlorine, and hydroxyl functional groups attached to a benzene ring
Mechanism of Action
Target of Action
4-Bromo-2,3-dichlorobenzyl alcohol is a derivative of dichlorobenzyl alcohol, which is a mild antiseptic . It is known to have a broad spectrum of activity against bacteria and viruses associated with mouth and throat infections . The primary targets of this compound are the proteins present on the surface of these microorganisms .
Mode of Action
It is thought to be related to the denaturation of external proteins and rearrangement of the tertiary structure proteins . This compound may also exert a local anesthetic action due to a reduced sodium channel blockade .
Biochemical Pathways
The compound is likely to interact with the biochemical pathways involved in protein synthesis and function in the target microorganisms. By denaturing the proteins and disrupting their structure, the compound can inhibit the normal functioning of these pathways, leading to the death of the microorganisms .
Pharmacokinetics
Dichlorobenzyl alcohol, a related compound, is known to be released almost immediately from its formulation and reaches peak concentration after 3-4 minutes . The concentration in saliva after 120 minutes represents about 50% of the administered dose .
Result of Action
The result of the action of this compound is the elimination of bacteria and viruses associated with mouth and throat infections. By disrupting the structure and function of proteins in these microorganisms, the compound can effectively kill them and alleviate the symptoms of the infection .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,3-dichlorobenzyl alcohol typically involves the halogenation of benzyl alcohol derivatives. One common method includes the use of thionyl chloride (SOCl2) and benzotriazole in the presence of potassium halides in dimethylformamide (DMF) as a solvent . This method is known for its mild reaction conditions and high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using similar reagents and conditions as in laboratory synthesis. The scalability of these methods ensures the efficient production of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,3-dichlorobenzyl alcohol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove halogen atoms or convert the hydroxyl group to a hydrogen atom.
Substitution: Electrophilic aromatic substitution reactions can occur, where the bromine or chlorine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and acids (H2SO4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-Bromo-2,3-dichlorobenzaldehyde, while reduction could produce 4-Bromo-2,3-dichlorotoluene.
Scientific Research Applications
4-Bromo-2,3-dichlorobenzyl alcohol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzyl alcohol: Known for its antiseptic properties and used in throat lozenges.
4-Bromo-3-chlorophenol: Another halogenated benzene derivative with antimicrobial properties.
3,4-Dichlorobenzyl alcohol: Used in similar applications and studied for its biological activities.
Uniqueness
4-Bromo-2,3-dichlorobenzyl alcohol is unique due to the specific arrangement of bromine and chlorine atoms on the benzene ring, which imparts distinct chemical and biological properties. Its combination of halogens and hydroxyl group makes it a versatile compound for various synthetic and research applications.
Properties
IUPAC Name |
(4-bromo-2,3-dichlorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2O/c8-5-2-1-4(3-11)6(9)7(5)10/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVBTQKPMMBSQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CO)Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






